molecular formula C8H5BrN4O B13246506 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13246506
M. Wt: 253.06 g/mol
InChI Key: SFKWMBIZNCNSCP-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), and solvents like DMF or THF.

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-methanol.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins, thereby modulating biological pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
  • 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
  • 2-(4-Phenyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Uniqueness

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which can be readily substituted, allowing for the synthesis of a wide variety of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H5BrN4O

Molecular Weight

253.06 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H5BrN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H

InChI Key

SFKWMBIZNCNSCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)Br)C=O

Origin of Product

United States

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